molecular formula C17H17NO2S B11835259 2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole CAS No. 55203-59-3

2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole

Cat. No.: B11835259
CAS No.: 55203-59-3
M. Wt: 299.4 g/mol
InChI Key: XMZRGAIXGAXJBU-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole typically involves multiple steps. One common method starts with the nitration of 2,3,3-trimethylindole to form 2,3,3-trimethyl-5-nitro-3H-indole. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for these targets, influencing its overall efficacy and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole is unique due to the presence of the phenylsulfonyl group, which can significantly alter its chemical reactivity and potential applications compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

55203-59-3

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

5-(benzenesulfonyl)-2,3,3-trimethylindole

InChI

InChI=1S/C17H17NO2S/c1-12-17(2,3)15-11-14(9-10-16(15)18-12)21(19,20)13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

XMZRGAIXGAXJBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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